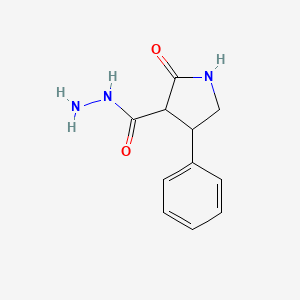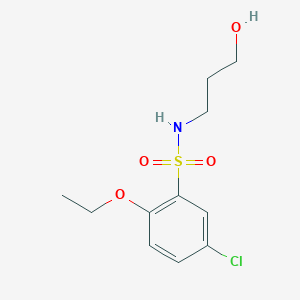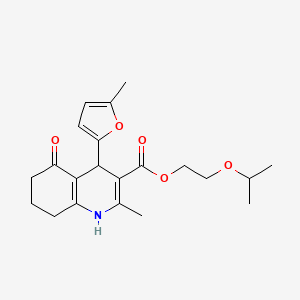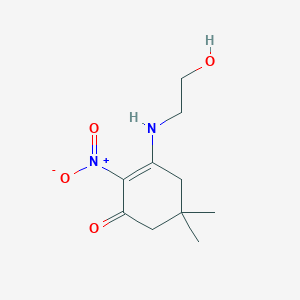![molecular formula C24H22N4S2 B4906965 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4906965.png)
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid
- methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate
- Lansoprazole sulfide
Uniqueness
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
2-[[4-(1H-benzimidazol-2-ylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4S2/c1-15-11-18(14-30-24-27-21-9-5-6-10-22(21)28-24)16(2)12-17(15)13-29-23-25-19-7-3-4-8-20(19)26-23/h3-12H,13-14H2,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFAYKWFNHKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3N2)C)CSC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-nitrophenyl)benzamide](/img/structure/B4906892.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4906903.png)

![5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride](/img/structure/B4906915.png)

![4-(4-Phenylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4906935.png)


![2-[(5-ETHYL-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4906982.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4906986.png)


![2-(3-chlorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4906995.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B4906997.png)
